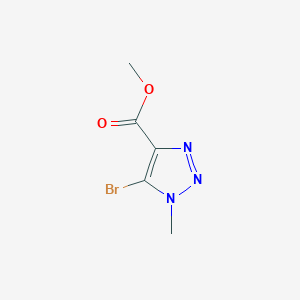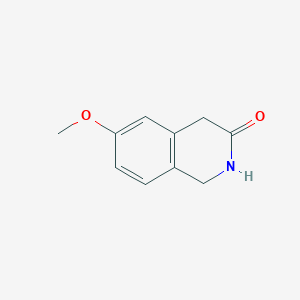
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester (CMPA) is an important organic compound that has been studied for its many applications in scientific research. It is a synthetic compound that can be used in a variety of laboratory experiments, ranging from the synthesis of other compounds to biochemical studies. CMPA is a versatile compound that can be used to explore the effects of various substrates on different biochemical pathways.
Wirkmechanismus
The mechanism of action of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester is not well understood, but it is believed to involve a variety of biochemical processes. It is believed that this compound binds to certain proteins, enzymes, and other molecules, which then triggers a cascade of biochemical reactions. These biochemical reactions can lead to the activation of certain pathways, the inhibition of certain pathways, or the modulation of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed that this compound can affect a variety of biochemical and physiological processes. In particular, this compound has been shown to affect the metabolism of various substrates, the expression of certain genes, and the regulation of various cell signaling pathways. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one of the main limitations of this compound is that it is not very water soluble, which can limit its use in certain biochemical experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester in scientific research. One potential future direction is the exploration of the biochemical and physiological effects of this compound on different substrates and pathways. Additionally, this compound could be used to explore the effects of different substrates on different physiological processes, such as metabolism, cell signaling, and gene expression. Finally, this compound could be used to investigate the potential therapeutic effects of this compound on various diseases and disorders, such as cancer and inflammation.
Synthesemethoden
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester can be synthesized from a variety of starting materials, including acetic acid, methyl esters, and phenols. The synthesis of this compound involves a series of reactions, including the formation of an acyl chloride, an esterification reaction, and finally, a nucleophilic substitution reaction. The acyl chloride is formed by reacting acetic acid with thionyl chloride, and the esterification reaction is done by reacting the acyl chloride with methyl esters. Finally, the nucleophilic substitution reaction is done by reacting the ester with phenols.
Wissenschaftliche Forschungsanwendungen
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester has a variety of applications in scientific research, including the synthesis of other compounds, the study of biochemical pathways, and the study of physiological processes. In the synthesis of other compounds, this compound can be used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds. In the study of biochemical pathways, this compound can be used to explore the effects of various substrates on different biochemical pathways. In the study of physiological processes, this compound can be used to study the effects of various substrates on different physiological processes, such as metabolism, cell signaling, and gene expression.
Eigenschaften
IUPAC Name |
methyl 2-(2-cyano-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-8(7-12)9(5-10)6-11(13)15-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYGPOOUPDVJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)




![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)
